![molecular formula C19H15ClFN3O3S B2481895 N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide CAS No. 500266-95-5](/img/structure/B2481895.png)
N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide
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Description
Synthesis Analysis
The synthesis of related N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides involves reacting pyrazole with various substitutions at positions 1 and 3 (phenyl and benzofuran) with substituted acetamides. This process yields compounds with confirmed structures through 1H NMR, IR, and Mass spectra analyses (Sunder & Maleraju, 2013). While not directly on the specified compound, this synthesis approach provides insight into related chemical synthesis strategies.
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been elucidated through various spectroscopic techniques. For instance, the synthesis and spectroscopic characterization of related compounds, showcasing the utility of FT-IR, NMR, and LCMS data in determining the structure of synthesized compounds, highlight the methods applicable to understanding our compound of interest (Salian, Narayana, & Sarojini, 2017).
Chemical Reactions and Properties
The title compound's related chemicals undergo a series of chemical reactions, leading to the formation of compounds with significant anti-inflammatory activity. This demonstrates the reactive nature and potential pharmacological applications of these compounds (Sunder & Maleraju, 2013).
Physical Properties Analysis
Physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding a compound's behavior in various environments. Although specific data on the compound is not provided, the analysis of similar compounds' crystal structures offers insight into how these properties are determined and their relevance to the compound's chemical behavior (Narayana et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under different conditions, and potential for forming derivatives, are essential for comprehensively understanding the compound's capabilities. While the specific chemical properties of "N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide" are not detailed in the available literature, studies on related compounds provide a foundation for hypothesizing about these properties based on structure-activity relationships and known reactions (Salian, Narayana, & Sarojini, 2017).
Scientific Research Applications
Chemical Synthesis and Characterization
Research on chemically related compounds emphasizes the importance of synthesizing novel derivatives with potential biological activities. For instance, Sunder and Maleraju (2013) discussed the synthesis of acetamide derivatives with significant anti-inflammatory activities, highlighting the chemical versatility and therapeutic potential of this class of compounds (K. Sunder & Jayapal Maleraju, 2013). This underscores the broader research interest in developing new chemical entities based on acetamide scaffolds for potential therapeutic applications.
Potential Anticancer Activity
Compounds bearing the acetamide moiety, especially those with additional functional groups, have been investigated for their anticancer properties. Hammam et al. (2005) synthesized fluoro-substituted benzo[b]pyran derivatives, demonstrating their efficacy against lung cancer cell lines at low concentrations compared to traditional chemotherapeutics (A. G. Hammam et al., 2005). This suggests that derivatives of N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide might also hold potential for anticancer activity, warranting further investigation.
Antipsychotic Potential
The exploration of novel psychotropic agents has led to the development of compounds that exhibit antipsychotic-like profiles without traditional dopaminergic receptor interactions. Wise et al. (1987) discovered that certain 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols demonstrated antipsychotic-like effects in animal models, providing a foundation for exploring similar structures for antipsychotic drug development (L. Wise et al., 1987).
Antioxidant Activity
The role of antioxidants in mitigating oxidative stress-related diseases has spurred the synthesis and evaluation of compounds with potential antioxidant properties. Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and evaluated their antioxidant activities, demonstrating significant efficacy (K. Chkirate et al., 2019). This suggests that structurally related compounds, including N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide, could be explored for their antioxidant potential.
properties
IUPAC Name |
N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O3S/c20-13-2-1-3-15(9-13)24-19(16-10-28(26,27)11-17(16)23-24)22-18(25)8-12-4-6-14(21)7-5-12/h1-7,9H,8,10-11H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBOXKKKRPGZQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC(=CC=C3)Cl)NC(=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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